Methyl alpha ionone glycidate

Beschreibung

BenchChem offers high-quality Methyl alpha ionone glycidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl alpha ionone glycidate including the price, delivery time, and more detailed information at info@benchchem.com.

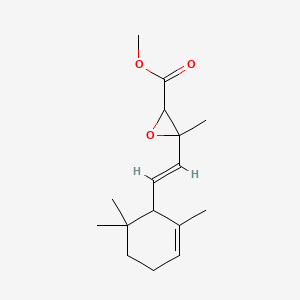

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67905-40-2 |

|---|---|

Molekularformel |

C16H24O3 |

Molekulargewicht |

264.36 g/mol |

IUPAC-Name |

methyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C16H24O3/c1-11-7-6-9-15(2,3)12(11)8-10-16(4)13(19-16)14(17)18-5/h7-8,10,12-13H,6,9H2,1-5H3 |

InChI-Schlüssel |

WOCOGWMEEYJGLH-UHFFFAOYSA-N |

SMILES |

CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |

Kanonische SMILES |

CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |

Herkunft des Produkts |

United States |

Advanced Synthesis and Application Profiling of Methyl α-Ionone Glycidate (CAS 67905-40-2)

Executive Summary

Methyl α-ionone glycidate (CAS 67905-40-2), commercially known as prune glycidate, is a high-value aroma chemical utilized extensively in the flavor and fragrance (F&F) industry. Characterized by a complex olfactory profile that bridges fruity, woody, and floral domains, its synthesis requires precise stereochemical and thermodynamic control. This technical guide provides an in-depth analysis of the mechanistic chemistry, step-by-step synthetic protocols, and physicochemical profiling necessary for the successful isolation and formulation of this compound.

Chemical Identity & Organoleptic Significance

Methyl α-ionone glycidate is a cyclic monoterpene-derived epoxide. In fragrance formulation, it is prized for its exceptional substantivity and multidimensional odor profile.

According to the 1, the primary descriptors for this compound are Woody, Floral, and Violet [1]. However, in concentrated applications, it exhibits pronounced fruity, raspberry, and prune notes[2]. This dual nature allows it to act as a versatile bridge between heavy woody base notes and volatile fruity top notes, making it a critical asset in modern perfumery.

Mechanistic Chemistry: The Darzens Condensation

The industrial standard for synthesizing methyl α-ionone glycidate is the Darzens condensation. This reaction involves the condensation of α -ionone with an α -halo ester (methyl chloroacetate) in the presence of a strong base to form an α,β -epoxy ester[3].

Causality in Reagent Selection:

-

Base Selection: Sodium methoxide (NaOMe) is strictly utilized instead of sodium ethoxide. Using an ethoxide base would trigger transesterification of the methyl ester, yielding a heterogeneous mixture of methyl and ethyl glycidates, which degrades the targeted olfactory sharpness.

-

Solvent Dynamics: The reaction is optimally performed in a dipolar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP). NMP solvates the alkali metal cation, leaving the enolate highly nucleophilic, which accelerates the critical intramolecular SN2 ring closure and maximizes the epoxide yield[4].

Darzens Condensation Pathway for Methyl α-Ionone Glycidate Synthesis.

Experimental Protocol: Synthesis and Purification

To ensure high fidelity and reproducibility, the following protocol operates as a self-validating system , embedding in-process controls (IPC) to verify chemical milestones before proceeding.

Step 1: Reagent Preparation and Enolate Generation

-

Action: Charge a dry, nitrogen-purged reactor with α -ionone (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous NMP. Cool the system to -5 °C.

-

Causality: The slight excess of methyl chloroacetate compensates for trace hydrolysis. Cooling to -5 °C is critical to control the highly exothermic deprotonation step and prevent the self-condensation of the ketone.

-

Self-Validation: Monitor the moisture content via Karl Fischer titration prior to base addition. Moisture must be <0.05% to prevent the saponification of the α -halo ester.

Step 2: Base Addition

-

Action: Slowly dose NaOMe (25% w/w in methanol, 1.25 eq) over 2 hours, maintaining the internal temperature strictly below 0 °C.

-

Causality: Controlled dosing prevents thermal spikes that could lead to the degradation of the delicate α -ionone ring system[4].

Step 3: Epoxidation and Maturation

-

Action: Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for an additional 4 hours.

-

Causality: While the initial low temperature favors the aldol-type addition, the subsequent intramolecular nucleophilic substitution (epoxidation) requires a higher activation energy to expel the chloride leaving group[3].

-

Self-Validation: The reaction progress is continuously monitored via GC-FID. The system validates completion when the α -ionone peak area falls below 2% relative to the product peak.

Step 4: Quenching and Phase Separation

-

Action: Quench the reaction with cold, deionized water and extract the aqueous layer with toluene. Wash the organic phase with brine until a neutral pH is achieved.

-

Causality: Neutralization is essential; trace alkalinity during distillation will cause thermal degradation and decarboxylation of the glycidate into an aldehyde.

Step 5: Fractional Vacuum Distillation

-

Action: Distill the crude product under high vacuum (120 °C at 1.0 mm Hg)[2].

-

Causality: High vacuum drastically lowers the boiling point, preventing the thermal cleavage of the strained epoxide ring.

Physicochemical and Organoleptic Profiling

The isolated compound must meet strict physicochemical parameters to be viable for commercial fragrance formulation. The data summarized below reflects the standard specifications for high-purity methyl α-ionone glycidate.

| Property | Specification / Value |

| CAS Number | 67905-40-2 |

| Molecular Formula | C16H24O3 |

| Molecular Weight | 264.36 g/mol |

| Appearance | Clear yellow liquid |

| Boiling Point | ~120.00 °C @ 1.00 mm Hg |

| Specific Gravity | 1.000 to 1.020 @ 25.00 °C |

| Refractive Index | 1.488 to 1.499 @ 20.00 °C |

| Flash Point | 110.00 °C (230.00 °F) |

| LogP (o/w) | 4.884 (est.) |

| Substantivity | > 336 hours (at 100%) |

Quality Control and Formulation Workflows

Because glycidates exist as a mixture of stereoisomers, quality control must evaluate both chemical purity and olfactory accuracy. A batch may pass GC-MS purity thresholds but fail organoleptic evaluation if the isomer ratio skews the odor profile away from the desired raspberry/prune character.

Self-Validating Quality Control and Purification Workflow.

Application in Formulation: Methyl α-ionone glycidate boasts a substantivity of over 336 hours, making it an excellent fixative for volatile fruity accords[2]. In practical formulation, it is recommended for use at levels up to 5.0% in the fragrance concentrate [2]. It synergizes exceptionally well with other ionones (like β -ionone) and synthetic musks to create deep, velvety floral bases.

Conclusion

The synthesis and application of methyl α-ionone glycidate represent a sophisticated intersection of organic chemistry and sensory science. By strictly controlling the thermodynamics of the Darzens condensation and employing rigorous, self-validating purification workflows, application scientists can reliably produce this high-value compound. Its unique physicochemical properties and immense substantivity secure its position as a foundational ingredient in advanced fragrance architecture.

References

-

Prune glycidate, 67905-40-2 | The Good Scents Company | 2[2]

-

EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde | Google Patents |4[4]

-

The Darzens Glycidic Ester Condensation | ResearchGate | 3[3]

Sources

Methyl alpha ionone glycidate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl α-Ionone Glycidate, a fascinating molecule with applications in the fragrance industry and potential for broader scientific exploration. This document moves beyond a simple recitation of facts to offer in-depth insights into its chemical nature, synthesis, and properties, grounded in established scientific principles.

Chemical Identity and Structure

Methyl α-Ionone Glycidate, known in the industry by the common name Prune Glycidate , is chemically identified as methyl 3-methyl-3-[(E)-2-(2,6,6-trimethyl-1-cyclohex-2-enyl)ethenyl]oxirane-2-carboxylate . Its unique structure, featuring a glycidic ester moiety attached to the ionone backbone, is the foundation of its distinct properties and applications.

The definitive identity of this compound is established by its Chemical Abstracts Service (CAS) Registry Number: 67905-40-2 [1][2].

The molecular structure is characterized by an oxirane (epoxide) ring substituted with a methyl group and an ester group at adjacent carbons. This glycidic ester functionality is attached to a side chain which, in turn, is connected to a substituted cyclohexene ring, the core of the ionone structure.

Structural Elucidation

The chemical structure of Methyl α-Ionone Glycidate can be visualized as follows:

Caption: Chemical structure of Methyl α-Ionone Glycidate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl α-Ionone Glycidate is crucial for its application in various formulations and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₃ | [1][2] |

| Molecular Weight | 264.36 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a colorless to pale yellow liquid, typical for such compounds. | |

| Odor | Described as having a raspberry character. | [1] |

| Specific Gravity | 1.000 to 1.020 @ 25°C | [1] |

| Refractive Index | 1.488 to 1.499 @ 20°C | [1] |

| Flash Point | 230.00 °F (110.00 °C) (Closed Cup) | [1] |

| logP (estimated) | 3.10 | [1] |

Synthesis of Methyl α-Ionone Glycidate

The synthesis of Methyl α-Ionone Glycidate is a classic example of the Darzens condensation reaction , also known as the glycidic ester condensation. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).

In the case of Methyl α-Ionone Glycidate, the synthesis proceeds via the reaction of Methyl α-Ionone (a ketone) with a methyl α-haloacetate (such as methyl chloroacetate or methyl bromoacetate) in the presence of a suitable base.

Reaction Mechanism

The generally accepted mechanism for the Darzens condensation involves the following key steps:

-

Deprotonation: A strong base abstracts a proton from the α-carbon of the methyl α-haloacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of Methyl α-Ionone.

-

Intramolecular Substitution: The resulting alkoxide undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide on the adjacent carbon, forming the epoxide ring.

Caption: Workflow of the Darzens Condensation for Methyl α-Ionone Glycidate Synthesis.

Experimental Protocol (Generalized)

Materials:

-

Methyl α-Ionone

-

Methyl chloroacetate (or methyl bromoacetate)

-

A strong base (e.g., sodium methoxide, sodium amide, or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., toluene, THF, or diethyl ether)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

-

Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

-

Reaction Setup: A flame-dried reaction vessel equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with the anhydrous solvent and the chosen base under an inert atmosphere.

-

Enolate Formation: The methyl α-haloacetate, dissolved in the anhydrous solvent, is added dropwise to the stirred suspension of the base at a controlled temperature (typically low, e.g., 0 °C to -78 °C, to control the reaction rate and minimize side reactions). The mixture is stirred for a period to ensure complete formation of the enolate.

-

Condensation: A solution of Methyl α-Ionone in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure Methyl α-Ionone Glycidate.

Self-Validation: The identity and purity of the synthesized product should be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Data

Detailed spectroscopic data for Methyl α-Ionone Glycidate is not widely published. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the protons of the methyl groups, the cyclohexene ring, the vinylic protons, the protons on the epoxide ring, and the methyl ester group. The coupling constants of the epoxide protons would be indicative of their relative stereochemistry.

-

¹³C NMR: Resonances for the carbon atoms in the distinct chemical environments of the molecule, including the carbonyl carbon of the ester, the carbons of the epoxide ring, and the various carbons of the ionone backbone.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-O stretching of the ester and epoxide, and C=C stretching of the cyclohexene ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (264.36 g/mol ) and characteristic fragmentation patterns.

Applications and Relevance

Fragrance Industry

The primary application of Methyl α-Ionone Glycidate is in the fragrance industry.[1] Its raspberry-like odor makes it a valuable component in the creation of fruity and floral scents for perfumes, cosmetics, and other scented products.[1] It can be used in perfume blends to impart a distinct raspberry character, with recommended usage levels up to 5.0% in the fragrance concentrate.[1]

Potential for Drug Development and Research

While not directly used as a pharmaceutical agent, the chemical structure of Methyl α-Ionone Glycidate presents several features of interest to drug development professionals:

-

Chiral Centers: The molecule contains multiple chiral centers, making it a target for asymmetric synthesis and a potential building block for more complex chiral molecules.

-

Epoxide Moiety: The epoxide ring is a reactive functional group that can undergo various transformations, such as ring-opening reactions with nucleophiles. This makes it a versatile intermediate for the synthesis of a range of derivatives, including diols and amino alcohols, which are common structural motifs in biologically active compounds.

-

Ionone Backbone: The ionone framework is a well-known structural feature in various natural products with diverse biological activities. The glycidate derivative provides a novel scaffold for the exploration of new biological activities.

For researchers, Methyl α-Ionone Glycidate can serve as a starting material or a model compound for studying the stereoselective synthesis of complex molecules and for investigating the structure-activity relationships of ionone-based compounds.

Safety and Handling

Detailed toxicological data specifically for Methyl α-Ionone Glycidate (CAS 67905-40-2) is limited in publicly available literature. However, information on the precursor, Methyl α-Ionone, can provide some guidance on potential hazards.

Methyl α-Ionone is classified as a skin irritant and may cause an allergic skin reaction.[3] It is also considered harmful if swallowed and can cause serious eye irritation.[4]

Given the presence of the epoxide group, which can be a potential sensitizer, it is prudent to handle Methyl α-Ionone Glycidate with appropriate safety precautions.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

In Case of Exposure:

-

Skin Contact: Wash the affected area with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.[4]

-

Inhalation: Move to fresh air.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

Methyl α-Ionone Glycidate is a chemically intriguing molecule with established use in the fragrance industry and untapped potential in broader scientific research. Its synthesis via the Darzens condensation provides a platform for exploring stereoselective reactions, and its unique structure offers opportunities for the development of novel compounds with potential biological activity. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for any researcher or professional working with this compound. Further research into its biological activity and the development of detailed spectroscopic and toxicological profiles would be valuable contributions to the scientific literature.

References

-

The Good Scents Company. (n.d.). prune glycidate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). prune glycidate 67905-40-2. Retrieved from [Link]

- Chemical Bull. (2025, November 28).

- MilliporeSigma. (2025, November 18).

- RBNAinfo. (2015, February 16).

Sources

Prune Glycidate (Methyl α-Ionone Glycidate): A Comprehensive Technical Guide to Odor Profiling, Synthesis, and Formulation

Executive Summary & Chemical Identity

As a Senior Application Scientist in fragrance chemistry, I approach the architectural design of a scent profile not merely as an empirical blending exercise, but as a rigorous study in molecular interactions, volatility, and receptor binding. Prune glycidate —chemically identified as methyl α-ionone glycidate—is a cornerstone synthetic material used to construct deep, jammy, and dark-fruit accords. It effectively bridges the gap between the woody-violet facets of traditional ionones and the dense, fleshy characteristics of dried stone fruits.

Understanding its physicochemical properties is the first step in mastering its application. The heavy molecular weight and polar oxirane ring drastically reduce its vapor pressure, anchoring it to substrates and providing exceptional substantivity.

Table 1: Physicochemical & Organoleptic Data

| Property | Value |

| Chemical Name | Methyl α-ionone glycidate |

| CAS Number | 67905-40-2 |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Specific Gravity | 1.000 - 1.020 (@ 25 °C) |

| Refractive Index | 1.488 - 1.499 (@ 20 °C) |

| Flash Point | 110.0 °C (230.0 °F) |

| Odor Profile | Fruity, raspberry, prune |

| Substantivity | > 336 hours (at 100%) |

| Recommended Usage | Up to 5.0% in fragrance concentrate |

Data synthesized from industry standard databases 12.

Olfactory Mechanism & Odor Profiling

To understand why prune glycidate smells the way it does, we must look at its parent molecule.3 possesses a characteristic warm, woody, and violet-like odor 3. However, when subjected to a Darzens condensation to form the glycidate ester, the introduction of the oxirane (epoxide) ring fundamentally alters its receptor affinity.

In complex perfumery formulations, high doses of ionone derivatives and damascones are almost universally perceived as plum or prune facets 4. The oxirane oxygen in prune glycidate acts as a highly polar hydrogen-bond acceptor. When inhaled, the molecule binds to specific Olfactory Receptors (ORs) in the nasal epithelium, triggering a G-protein coupled receptor (GPCR) cascade that the olfactory cortex interprets as a long-lasting raspberry note with a dense nuance of prune [[1]]().

Figure 1: GPCR-mediated olfactory signal transduction pathway for Prune Glycidate.

Synthetic Pathway: The Darzens Condensation

The industrial and laboratory synthesis of prune glycidate relies on the Darzens condensation . This reaction involves the coupling of a ketone (α-ionone) with an α-halo ester (methyl chloroacetate) in the presence of a strong base.

Causality in Reagent Selection: The choice of sodium methoxide (NaOMe) as the base is not arbitrary. When reacting α-ionone with methyl chloroacetate, using a methoxide base prevents transesterification side reactions that would inevitably occur if ethoxide or tert-butoxide were used. Furthermore, the reaction must be initiated at sub-zero temperatures (-10 °C) because the initial aldol-type addition is highly exothermic. Controlling the thermal kinetics prevents the degradation of the delicate α-ionone double bonds before the intramolecular S_N2 ring closure (epoxidation) can occur.

Figure 2: Darzens condensation workflow for the synthesis of Prune Glycidate.

Experimental Protocol: Synthesis and Organoleptic Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains a mandatory analytical checkpoint to verify success before proceeding to the next step.

Step 1: Reagent Preparation & Moisture Control

-

Action: Charge a dry, nitrogen-purged reactor with 1.0 equivalent of α-ionone and 1.2 equivalents of methyl chloroacetate in anhydrous toluene.

-

Causality: Toluene is chosen for its inertness and ability to azeotropically remove trace water.

-

Validation Check: Perform a Karl Fischer titration on the solvent mixture. Moisture must be <50 ppm, as water will prematurely hydrolyze the NaOMe catalyst and halt the reaction.

Step 2: Base Addition & Aldol Condensation

-

Action: Cool the reactor to -10 °C. Slowly add 1.2 equivalents of NaOMe powder over 2 hours, maintaining the internal temperature below 0 °C.

-

Causality: The slow addition controls the exothermic generation of the carbanion, preventing thermal degradation of the ionone ring.

-

Validation Check: Monitor the internal temperature. A controlled exotherm confirms the base is active and the aldol addition is proceeding.

Step 3: Epoxidation (Ring Closure)

-

Action: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C) over 4 hours.

-

Causality: The increased thermal energy provides the activation energy required for the alkoxide oxygen to displace the chloride ion via an intramolecular S_N2 mechanism, forming the oxirane ring.

-

Validation Check: Sample the mixture and analyze via GC-MS. The reaction is complete only when the α-ionone peak (m/z 192) is <1% relative to the newly formed glycidate peak (m/z 264).

Step 4: Workup & Distillation

-

Action: Quench the reaction with cold, dilute acetic acid to neutralize residual base. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via fractional vacuum distillation.

-

Validation Check: Measure the refractive index of the main distillate fraction. It must fall strictly between 1.488 and 1.499 at 20 °C to confirm the absence of unreacted starting materials 1.

Step 5: Organoleptic Substantivity Evaluation

-

Action: Dilute the purified prune glycidate to 10% in Dipropylene Glycol (DPG). Dip standard perfumer's smelling strips into the solution.

-

Validation Check: Conduct blind olfactory evaluations at 1 hour, 24 hours, and 336 hours. The persistence of the raspberry/prune note at the 336-hour mark physically validates the >336h substantivity claim, proving the molecular weight and hydrogen-bonding dynamics are functioning as engineered in the final product [[1]]().

Formulation Dynamics

In applied fragrance chemistry, prune glycidate is heavily utilized in oriental, gourmand, and dark-floral compositions. Because it is an ionone derivative, it exhibits profound synergy with cyclic ketones like Apritone and rose-associated materials like β-damascone 4.

When formulated up to its recommended maximum of 5.0% in the fragrance concentrate 1, it acts as a "heart-to-base" bridge. The initial raspberry burst connects with top-note esters (like ethyl butyrate), while the heavy prune undertone anchors into base notes like vanilla, labdanum, and smoky 4-ethylguaiacol, creating a hyper-realistic, three-dimensional dried fruit accord.

Sources

Methyl Alpha-Ionone Glycidate: Synthetic Architecture, Nomenclature, and Downstream Applications

Executive Summary

Methyl alpha-ionone glycidate is a highly functionalized oxiranecarboxylic acid ester derived from the terpene ketone alpha-ionone. While historically entrenched in the fragrance industry for its substantive fruity and prune-like olfactory profile, its underlying chemical architecture—an epoxide ring conjugated to an ionone scaffold—makes it a highly versatile intermediate in synthetic organic chemistry. This whitepaper provides an in-depth technical analysis of its nomenclature, physicochemical properties, synthetic pathways via the Darzens condensation, and its emerging utility as a chiral building block in drug development.

Chemical Identity and IUPAC Nomenclature

The structural complexity of methyl alpha-ionone glycidate arises from the fusion of a bulky, unsaturated cyclic system with a strained oxirane (epoxide) ring. The compound is officially indexed under CAS Registry Number 67905-40-2[1]. In regulatory and cosmetic databases, it is frequently documented under its semi-trivial name, "prune glycidate," due to its dominant organoleptic characteristics[2].

Table 1: Structural Identity and Nomenclature

| Parameter | Specification |

| Common Name | Methyl alpha-ionone glycidate |

| IUPAC Name | Methyl 3-methyl-3-[(E)-2-(2,6,6-trimethyl-1-cyclohex-2-enyl)ethenyl]oxirane-2-carboxylate |

| CAS Registry Number | 67905-40-2 |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Industry Synonyms | Prune glycidate, Methyl ionone alpha glycidate[3] |

Physicochemical and Organoleptic Profile

In applied formulation, the physical properties of methyl alpha-ionone glycidate dictate its behavior in both solvent matrices and biological systems. The molecule is highly lipophilic, contributing to its exceptional substantivity (lasting power) in fragrance applications, where it can persist for over 336 hours at 100% concentration[3].

Table 2: Physicochemical Properties

| Property | Value / Specification |

| Appearance | Pale yellow to clear viscous liquid |

| Odor Profile | Fruity, raspberry, prune, sweet[4] |

| Specific Gravity (@ 25°C) | 1.000 to 1.020 |

| Refractive Index (@ 20°C) | 1.488 to 1.499 |

| Flash Point | 110.00 °C (230.00 °F) |

| Regulatory Status | Listed in European cosmetic inventories[5] |

Synthetic Architecture: The Darzens Condensation

The standard industrial and laboratory synthesis of methyl alpha-ionone glycidate relies on the Darzens Condensation . This reaction couples alpha-ionone with methyl chloroacetate in the presence of a strong base to form the α,β -epoxy ester.

Mechanistic Causality

The reaction proceeds via a two-step mechanism:

-

Enolization : The base deprotonates the alpha-carbon of methyl chloroacetate, generating a nucleophilic chloro-enolate.

-

Nucleophilic Addition & Cyclization : The enolate attacks the electrophilic carbonyl carbon of alpha-ionone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the chloride ion to close the strained oxirane ring.

Fig 1: Darzens condensation mechanism forming methyl alpha-ionone glycidate.

Self-Validating Experimental Protocol

As a Senior Application Scientist, it is critical to design protocols that prevent side reactions (such as Claisen self-condensation of the ester) and provide real-time validation metrics.

Phase 1: System Preparation

-

Inert Atmosphere : Flame-dry a 3-neck round-bottom flask and purge with Argon. Causality: Epoxide formation is highly moisture-sensitive; water will prematurely hydrolyze both the methyl chloroacetate and the base.

-

Reactant Loading : Dissolve 1.0 equivalent of alpha-ionone and 1.2 equivalents of methyl chloroacetate in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

-

Thermal Control : Chill the reaction matrix to -10°C using an ice-brine bath. Causality: Lowering thermal energy suppresses the competing self-condensation of the ester and controls the highly exothermic enolate addition.

Phase 2: Base-Mediated Cyclization 4. Base Addition : Introduce 1.2 equivalents of sodium methoxide (NaOMe) dropwise as a 25 wt% solution in methanol. Causality: NaOMe is specifically chosen over NaOEt to prevent transesterification of the methyl ester. 5. Maturation : Maintain the temperature at -10°C to 0°C for 2 hours, then gradually warm to 25°C and stir for 4 hours. Causality: The intramolecular SN2 displacement of the chloride ion requires a higher activation energy than the initial addition; warming facilitates the final ring closure.

Phase 3: Quality Control (QC) & Isolation 6. In-Process QC : Withdraw a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS. Validation Metric: The reaction is complete when the alpha-ionone peak (m/z 192) is <5% and the target glycidate peak (m/z ~264) plateaus. 7. Quenching : Quench the bulk reaction with cold saturated aqueous NH4Cl . Causality: NH4Cl safely neutralizes the methoxide base (pH ~7) without providing the high acidity that would prematurely ring-open the newly formed epoxide. 8. Purification : Extract with ethyl acetate, dry over anhydrous Na2SO4 , concentrate, and purify via short-path vacuum distillation.

Downstream Applications in Drug Development

Beyond its role as a fragrance agent, the glycidic ester moiety is a privileged scaffold in medicinal chemistry. The oxirane ring of methyl alpha-ionone glycidate acts as a highly reactive electrophilic hub, enabling the synthesis of complex, sterically hindered pharmacophores.

-

Regioselective Aminolysis : Nucleophilic attack by primary or secondary amines on the epoxide ring yields β -amino- α -hydroxy esters. This structural motif is a critical precursor in the development of protease inhibitors and beta-adrenergic blocking agents.

-

Saponification and Decarboxylation : Hydrolysis of the ester followed by thermal decarboxylation yields homologous aldehydes or ketones. This pathway is frequently utilized to extend the carbon chain of the ionone scaffold, a necessary step in the total synthesis of retinoid (Vitamin A) analogs and novel carotenoid therapeutics.

Fig 2: Epoxide ring-opening pathways for pharmaceutical intermediate synthesis.

By leveraging the inherent stereocenters and reactivity of the glycidate, researchers can utilize this molecule as a foundational building block for diversity-oriented synthesis (DOS) in drug discovery.

References

-

The Good Scents Company. "prune glycidate 67905-40-2". Available at: [Link]

-

European Commission / NORMAN Network. "Update of the inventory of ingredients employed in cosmetic products". Available at:[Link]

-

Fragrantica. "Plum and Its Relatives ~ Fragrance Reviews". Available at: [Link]

Sources

Stereochemical and Electronic Divergence in Terpenoid Epoxides: A Comparative Analysis of Methyl Alpha-Ionone Glycidate and Beta-Ionone Glycidate

Executive Summary

In the realm of terpene chemistry, the subtle repositioning of a single double bond can radically alter a molecule's thermodynamic fate, chemical reactivity, and industrial utility. This principle is perfectly illustrated by the divergence between methyl alpha-ionone glycidate and beta-ionone glycidate . Both are α,β-epoxy esters synthesized via the Darzens condensation of their respective parent ionones with an α-haloester. However, their industrial trajectories are entirely distinct: alpha-ionone glycidate is a highly stable, end-product aroma chemical prized in fine perfumery, whereas beta-ionone glycidate is a transient, highly reactive intermediate critical to the global pharmaceutical synthesis of Vitamin A and carotenoids.

This whitepaper dissects the mechanistic causality behind these differences, providing self-validating experimental protocols and structural analyses to guide researchers in fragrance engineering and drug development.

Structural Basis of Stability vs. Reactivity

To understand why these two glycidates behave differently, we must examine the electronic environment inherited from their parent ketones.

-

Alpha-Ionone possesses a double bond at the C2-C3 position of the cyclohexene ring. This double bond is isolated from the side chain.

-

Beta-Ionone possesses a double bond at the C1-C2 position, meaning it is fully conjugated with the enone side chain.

When these ketones undergo a Darzens condensation with methyl chloroacetate, they form their respective glycidic esters (epoxides).

The Thermodynamic Driving Force: Beta-ionone glycidate is inherently primed for decarboxylative homologation. Upon saponification and mild acid treatment, the epoxide ring opens and decarboxylates to form a C14 aldehyde (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal). This reaction is thermodynamically explosive because the resulting aldehyde extends the conjugated π -system directly into the C1-C2 ring double bond[1].

Conversely, because the alpha-ionone ring double bond (C2-C3) cannot participate in this extended conjugation, the driving force for decarboxylation is significantly lower. Consequently, methyl alpha-ionone glycidate remains a stable epoxide under ambient conditions, allowing it to be isolated and utilized intact.

Caption: Darzens condensation mechanism for ionone glycidate synthesis.

Methyl Alpha-Ionone Glycidate: Olfactory Engineering

Because of its structural stability, methyl alpha-ionone glycidate (CAS 67905-40-2) is isolated and utilized extensively in the flavor and fragrance industry. Known commercially as "prune glycidate," it possesses an exceptional olfactory profile characterized by a long-lasting raspberry odor with a distinct nuance of prune and sweet amber[2].

Application Insights: In functional perfumery, this molecule is valued for its high substantivity (>336 hours on a smelling strip) and its ability to act as a floralizer and fixative. It synergizes beautifully with woody and musky notes, imparting a velvet-like sensation to the fragrance base. Its resistance to spontaneous decarboxylation ensures that the fragrance profile does not degrade into harsh, aldehydic off-notes over time.

Beta-Ionone Glycidate: The Transient Retinoid Precursor

Beta-ionone glycidate is rarely isolated for its odor. Instead, it is the linchpin of the Isler Synthesis (developed by Roche in 1948), which remains the foundation for the industrial production of Vitamin A (Retinol)[3].

The glycidate is synthesized in situ and immediately subjected to saponification and decarboxylation. The resulting C14 aldehyde is then coupled with a C6 component via a Grignard reaction to build the C20 skeleton of Vitamin A[3]. The efficiency of this pathway relies entirely on the predictable, thermodynamically driven instability of the beta-ionone glycidate intermediate[1].

Caption: Downstream processing of beta-ionone glycidate to Vitamin A.

Comparative Physicochemical Data

To synthesize our understanding, the following table summarizes the divergent properties of these two closely related molecules:

| Property | Methyl Alpha-Ionone Glycidate | Beta-Ionone Glycidate |

| Parent Ketone | Alpha-Ionone | Beta-Ionone |

| Ring Double Bond Position | C2-C3 (Non-conjugated with side chain) | C1-C2 (Conjugated with side chain) |

| Primary Industrial Role | End-product aroma chemical | Transient pharmaceutical intermediate |

| Odor Profile | Raspberry, prune, sweet amber | Mild, chemical (rarely utilized) |

| Thermodynamic Fate | Stable epoxide | Rapidly decarboxylates to C14 aldehyde |

| Downstream Target | Fine fragrances, functional perfumes | Vitamin A (Retinol), Canthaxanthin |

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires understanding the causality behind each protocol step. Below are the standard workflows for handling these compounds.

Protocol A: Synthesis of Methyl Alpha-Ionone Glycidate (Darzens Condensation)

Objective: To synthesize a stable aroma chemical with high diastereoselectivity.

-

Reagent Preparation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of alpha-ionone and 1.25 molar equivalents of methyl chloroacetate. Dissolve in an aprotic solvent such as 1-methyl-2-pyrrolidone (NMP)[4].

-

Thermal Control: Chill the reactor to -5°C to 0°C. Causality: Strict low-temperature control prevents the self-condensation (Claisen-type) of the haloester and controls the highly exothermic nucleophilic addition.

-

Base Addition: Slowly dose 1.5 molar equivalents of dry sodium methoxide over 2 hours. Causality: Gradual addition maintains the internal temperature and ensures the continuous, controlled generation of the enolate.

-

Ring Closure: Allow the reaction to warm to 20°C and stir for an additional 2 hours to drive the intramolecular SN2 epoxide ring closure.

-

Workup: Quench with cold water, extract the organic layer with hexane, wash with brine to neutrality, and distill under high vacuum to isolate the pure methyl alpha-ionone glycidate.

Protocol B: Decarboxylative Homologation of Beta-Ionone Glycidate

Objective: To convert the transient beta-ionone glycidate into the C14 aldehyde for retinoid synthesis.

-

Saponification: To the crude beta-ionone glycidate reaction mixture, add cold methanolic sodium hydroxide (1.1 equivalents) while maintaining the temperature below 5°C. Causality: Low-temperature saponification yields the sodium glycidate salt without prematurely triggering thermal epoxide opening[4].

-

Acidification: Transfer the aqueous salt solution into a vigorously stirred biphasic system containing dilute phosphoric acid and toluene.

-

Thermal Decarboxylation: Heat the biphasic mixture to 80°C. Causality: The acidic environment protonates the epoxide, facilitating ring opening. The subsequent thermal loss of CO2 drives the formation of the thermodynamically favored α,β -unsaturated C14 aldehyde, stabilized by extended conjugation with the beta-ionone ring[1].

-

Isolation: Separate the toluene layer, neutralize, and concentrate to yield the crude C14 aldehyde, ready for subsequent Grignard coupling[3].

Sources

- 1. researchgate.net [researchgate.net]

- 2. prune glycidate, 67905-40-2 [thegoodscentscompany.com]

- 3. US5453546A - Method for the production of β-ionone from pseudoionone - Google Patents [patents.google.com]

- 4. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]

Natural occurrence of methyl alpha ionone glycidate isomers

The Synthetic Reality of Methyl α -Ionone Glycidate: Precursor Biosynthesis, Chemical Derivation, and the Absence of Natural Occurrence

Executive Summary

In the fields of natural product chemistry and fragrance development, a common misconception surrounds the origin of certain high-value aroma chemicals. Methyl α -ionone glycidate (CAS 67905-40-2), commercially known as "prune glycidate," is frequently assumed to be a natural isolate due to its parent compound's ubiquity in botanical sources. However, rigorous chemical databases confirm a critical scientific reality: Methyl α -ionone glycidate is a purely synthetic α,β -epoxy ester and does not occur in nature [1].

This whitepaper deconstructs the biological constraints that prevent the natural occurrence of glycidate isomers, explores the enzymatic biosynthesis of its true natural precursor ( α -ionone)[2], and provides a comprehensive, self-validating protocol for the chemical synthesis of methyl α -ionone glycidate via the Darzens condensation[3].

The "Natural" Paradox: Why Glycidates Are Absent in Nature

While α -ionone is a well-documented secondary metabolite found in raspberries, violets, and roses, its glycidate derivative is entirely absent from the plant metabolome[1]. This absence is dictated by two fundamental biological constraints:

-

Lack of Biosynthetic Substrates: The formation of a glycidate requires the condensation of a ketone with an α -haloester. Halogenated organic compounds are exceptionally rare in terrestrial plants, and the specific α -haloesters required for this reaction do not exist in known biological pathways.

-

Kinetic Instability of Epoxides: Epoxides are highly reactive electrophiles. In the rare instances where epoxides are formed biologically (e.g., squalene epoxide), they are either immediately cyclized by downstream enzymes or rapidly degraded by ubiquitous epoxide hydrolases, which open the oxirane ring to form diols. Consequently, α,β -epoxy esters cannot accumulate as stable secondary metabolites.

Biosynthesis of the Natural Precursor ( α -Ionone)

To synthesize methyl α -ionone glycidate, chemists must first isolate or synthesize its precursor, α -ionone. In nature, α -ionone is not synthesized de novo from simple carbon precursors; rather, it is a degradation product of massive polyene pigments[2].

In plant plastids, carotenoids such as α -carotene or ϵ -carotene are subjected to site-specific oxidative cleavage. This reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) , a family of non-heme iron enzymes that selectively cleave the C9=C10 double bond of the carotenoid backbone, yielding the C13 norterpenoid α -ionone[2].

Biosynthetic pathway of natural alpha-ionone and its synthetic divergence to glycidate.

Chemical Identity & Isomeric Distribution

The synthesis of methyl α -ionone glycidate yields a complex mixture of diastereomers. The stereochemistry is dictated by the inherited E/Z geometry of the alkene chain from the α -ionone precursor, combined with the newly formed cis/trans relationship of the oxirane (epoxide) ring.

Table 1: Physicochemical Properties & Isomeric Data

| Property | Value / Description |

| CAS Registry Number | 67905-40-2 |

| Molecular Formula | C16H24O3 |

| Molecular Weight | 264.36 g/mol |

| Natural Occurrence | None (100% Synthetic) |

| Olfactory Profile | Fruity, raspberry, prune, velvety, woody |

| Specific Gravity | 1.00000 to 1.02000 (@ 25°C) |

| Refractive Index | 1.48800 to 1.49900 (@ 20°C) |

| Major Isomers | (E/Z)-alkene and (cis/trans)-epoxide diastereomers |

Synthetic Workflow: The Darzens Condensation

Because nature cannot provide this molecule, it must be synthesized via the Darzens Condensation (glycidic ester condensation)[3]. This reaction involves the base-catalyzed condensation of α -ionone with methyl chloroacetate. The reaction proceeds through an aldol-type addition followed by an intramolecular SN2 ring closure[5].

Step-by-step mechanistic workflow of the Darzens condensation for glycidate synthesis.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of methyl α -ionone glycidate isomers from natural α -ionone isolates. Every step is designed with specific causal logic to prevent side reactions, culminating in a self-validating analytical checkpoint.

Phase 1: Setup and Enolate Generation

-

Reagent Preparation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of α -ionone and 1.2 molar equivalents of methyl chloroacetate.

-

Causality: A slight excess of the haloester ensures complete consumption of the valuable α -ionone precursor. Nitrogen purging prevents oxidative degradation of the ionone's sensitive alkene bonds.

-

-

Solvent Addition: Dissolve the reactants in anhydrous N-Methyl-2-pyrrolidone (NMP)[5].

-

Causality: NMP is a dipolar aprotic solvent that stabilizes the enolate transition state and accelerates the subsequent SN2 ring closure without participating in unwanted protic side reactions.

-

-

Temperature Modulation: Chill the reactor to -10°C using a dry ice/acetone bath.

-

Causality: The ensuing deprotonation is highly exothermic. Maintaining low temperatures prevents the thermal self-condensation of methyl chloroacetate (a common Darzens side-reaction).

-

Phase 2: Base Addition and Condensation

-

Base Introduction: Slowly add 1.2 molar equivalents of Sodium Methoxide (NaOMe) dropwise over 2 hours.

-

Causality: NaOMe is specifically chosen to match the methyl group of the haloester. Using a mismatched base (such as Sodium Ethoxide) would trigger transesterification, resulting in an impure mixture of methyl and ethyl glycidates.

-

-

Nucleophilic Attack: Allow the reaction to stir at 0°C for 4 hours. The methoxide deprotonates the α -carbon of the chloroacetate, forming a reactive enolate that attacks the carbonyl carbon of α -ionone.

Phase 3: Ring Closure and Self-Validation

-

Intramolecular SN2: Warm the mixture to room temperature (25°C) and stir for an additional 6 hours. The newly formed oxygen anion displaces the adjacent chloride ion, closing the epoxide ring.

-

System Validation (In-Process Control): Extract a 0.5 mL aliquot, quench in water, extract with hexane, and analyze via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

-

Causality & Validation: This protocol is self-validating. The complete disappearance of the UV-active α -ionone spot (Rf ~0.6) and the appearance of a new, higher-polarity glycidate spot (Rf ~0.4) confirms reaction completion. If α -ionone remains, the reaction requires additional base or time before proceeding to workup.

-

Phase 4: Quench and Isolation

-

Quenching: Pour the reaction mixture into ice-cold distilled water to neutralize unreacted base and halt the reaction.

-

Extraction & Distillation: Extract the aqueous layer with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify the crude mixture via fractional vacuum distillation to isolate the pure methyl α -ionone glycidate isomers.

References

-

[4] The Good Scents Company. "prune glycidate, 67905-40-2". The Good Scents Company Fragrance Database. URL: [Link]

-

[1] The Good Scents Company. "prune glycidate, 67905-40-2 (Natural Occurrence)". The Good Scents Company Fragrance Database. URL: [Link]

-

[3] Google Patents. "US20090287006A1 - Process for the preparation of an epoxy compound and an aldehyde". United States Patent and Trademark Office. URL:

-

[5] Google Patents. "EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde". European Patent Office. URL:

Sources

- 1. prune glycidate, 67905-40-2 [thegoodscentscompany.com]

- 2. guidechem.com [guidechem.com]

- 3. US20090287006A1 - Process for the preparation of an epoxy compound and an aldehyde - Google Patents [patents.google.com]

- 4. prune glycidate, 67905-40-2 [thegoodscentscompany.com]

- 5. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]

Protocol for the Preparation of Methyl α-Ionone Glycidate via Darzens Condensation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Fragrance synthesis (Prune Glycidate) and intermediate homologation for C14 aldehydes, carotenoids, and retinoid derivatives.

Mechanistic Overview & Thermodynamic Drivers

The synthesis of methyl α-ionone glycidate (commercially known in the fragrance industry as prune glycidate) relies on the Darzens condensation between α-ionone and methyl chloroacetate [4]. This reaction is a highly reliable method for constructing α,β-epoxy esters (glycidic esters) and serves as a critical one-carbon homologation step in the total synthesis of complex terpenes, including canthaxanthin and vitamin A derivatives [2, 3].

The reaction proceeds via a base-promoted mechanism. Sodium methoxide (NaOMe) is utilized to deprotonate the α-carbon of methyl chloroacetate, generating a resonance-stabilized chloroenolate carbanion. Although this initial deprotonation is thermodynamically unfavorable due to the pKa differences between the ester and the conjugate acid (methanol), the equilibrium is driven forward by the subsequent nucleophilic attack on the highly electrophilic carbonyl carbon of α-ionone [1].

The final, irreversible step is an intramolecular SN2 displacement of the chloride ion by the intermediate alkoxide. The precipitation of sodium chloride (NaCl) out of the organic solvent provides the ultimate thermodynamic driving force, pulling the reaction to completion.

Mechanistic pathway of the Darzens condensation forming methyl α-ionone glycidate.

Reagent Matrix & Stoichiometry

Note on Causality: Anhydrous sodium methoxide is specifically chosen over aqueous bases (like NaOH) to prevent the saponification of the methyl ester. Furthermore, matching the alkoxide base (methoxide) to the ester alkyl group (methyl) prevents unwanted transesterification side reactions that would lead to a complex mixture of products [1].

| Reagent | MW ( g/mol ) | Equivalents | Amount (100 mmol scale) | Function | Hazard / Handling |

| α-Ionone | 192.30 | 1.00 | 19.23 g | Starting Material | Skin/Eye Irritant |

| Methyl chloroacetate | 108.52 | 1.50 | 16.28 g | Reactant / Electrophile | Toxic, Corrosive, Lachrymator |

| Sodium methoxide (Solid, 95%) | 54.02 | 1.50 | 8.10 g | Base | Flammable, Moisture Sensitive |

| Toluene (Anhydrous) | 92.14 | - | 150 mL | Solvent | Flammable, Toxic |

Experimental Protocol

This protocol is designed as a self-validating system . By strictly controlling the temperature during the enolization phase and utilizing specific quenching agents, the protocol inherently mitigates the two most common failure modes of the Darzens condensation: self-condensation of the haloacetate and acid-catalyzed epoxide degradation.

Experimental workflow for the synthesis and isolation of methyl α-ionone glycidate.

Phase 1: System Preparation

-

Apparatus Setup: Equip a flame-dried 500 mL 3-neck round-bottom flask with a magnetic stir bar, a powder addition funnel (or liquid dropping funnel if using a NaOMe slurry), an internal thermocouple, and a nitrogen inlet.

-

Reagent Charging: Add α-ionone (19.23 g, 100 mmol) and methyl chloroacetate (16.28 g, 150 mmol) to the flask.

-

Solvent Addition: Inject 150 mL of anhydrous toluene.

-

Cooling: Submerge the flask in an ice-salt or dry ice-acetone bath and allow the internal temperature to reach -10 °C.

Phase 2: Enolization and Epoxidation

-

Base Addition: Begin adding sodium methoxide (8.10 g, 150 mmol) in small portions over a period of 1 to 1.5 hours.

-

Causality Check: The deprotonation and subsequent nucleophilic addition are highly exothermic. Maintaining the internal temperature strictly below 0 °C ensures a low steady-state concentration of the highly reactive chloroenolate, completely suppressing the Darzens self-condensation of methyl chloroacetate [3].

-

-

Ring Closure: Once the addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir the mixture for 4 to 6 hours.

-

Causality Check: The intramolecular SN2 displacement of the chloride ion requires higher thermal energy than the initial addition step. Warming to room temperature facilitates the final oxirane ring closure.

-

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS or TLC (Hexanes:EtOAc 9:1). Proceed to the next phase only when the α-ionone peak is consumed (>95% conversion).

Phase 3: Quench & Workup

-

Mild Neutralization: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

-

Causality Check: This is a critical self-validating step. Glycidic esters are highly sensitive to acid-catalyzed ring opening, which forms unwanted diols or chlorohydrins. The mild acidity of NH₄Cl (pH ~5.5) safely neutralizes the excess methoxide without compromising the structural integrity of the newly formed epoxide.

-

-

Extraction: Transfer the mixture to a separatory funnel. Isolate the organic (toluene) layer. Extract the remaining aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine all organic layers and wash with brine (50 mL) to remove residual salts and methanol. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

Phase 4: Isolation and Purification

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40 °C.

-

Purification: Purify the crude pale-yellow oil via short-path vacuum distillation.

-

Causality Check: Distillation must be performed under high vacuum (< 1 mbar) to keep the pot temperature as low as possible. Excessive thermal stress in the presence of trace impurities can induce premature decarboxylation of the glycidic ester. Alternatively, silica gel chromatography (Hexanes:EtOAc gradient) can be used for smaller scales.

-

Analytical Validation

To confirm the successful synthesis of methyl α-ionone glycidate, validate the purified product against the following analytical benchmarks:

-

GC-MS: The mass spectrum should display a distinct molecular ion peak at m/z 264.3 [4], corresponding to the formula C₁₆H₂₄O₃.

-

¹H NMR (CDCl₃, 400 MHz): Look for the characteristic disappearance of the ketone adjacent protons and the appearance of the oxirane ring proton. The epoxide proton (C2-H) will typically appear as a sharp singlet in the 3.20 - 3.50 ppm region, as it is isolated from the rest of the aliphatic chain. The methyl ester protons (-OCH₃) will appear as a strong singlet near 3.75 ppm .

References

- US20090287006A1 - Process for the preparation of an epoxy compound and an aldehyde - Google Patents. google.com.

- Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC. nih.gov.

- Practical synthesis of canthaxanthin - R Discovery. researcher.life.

- prune glycidate, 67905-40-2 - The Good Scents Company. thegoodscentscompany.com.

Advanced Formulation Techniques for Methyl Alpha-Ionone Glycidate (MAIG) in High-Substantivity Fragrance and Dermatological Delivery Systems

Executive Summary

Methyl alpha-ionone glycidate (MAIG; CAS 67905-40-2) is a highly substantive aroma chemical characterized by its complex floral-woody, sweet amber, and velvet-like raspberry/prune nuances (1)[1]. Exhibiting exceptional substantivity of over 336 hours (2)[2], MAIG serves as a critical structural fixative in modern fine fragrances and advanced functional dermatological formulations. This application note outlines the physicochemical profiling, mechanistic causality of its skin-binding kinetics, and standardized protocols for both fine fragrance compounding and lipid nanoparticle encapsulation.

Physicochemical Profiling & Olfactory Kinetics

Understanding the baseline metrics of MAIG is essential for predicting formulation stability and safety. The compound exhibits low volatility and high lipophilicity, making it an ideal base-note fixative.

Table 1. Physicochemical and Toxicological Profile of Methyl Alpha-Ionone Glycidate

| Parameter | Value / Description |

| CAS Number | 67905-40-2 ()[] |

| Molecular Formula | C16H24O3 ()[] |

| Molecular Weight | 264.36 g/mol (4)[4] |

| Odor Profile | Fruity, raspberry, prune, sweet amber, velvet floral-woody (1)[1] |

| Substantivity | > 336 hours at 100% (2)[2] |

| Toxicity (Oral/Dermal) | LD50 > 5000 mg/kg (Rat/Rabbit) (2)[2] |

| IFRA Usage Limit | Up to 5.0% in fragrance concentrate (2)[2] |

Mechanistic Causality in Formulation

The exceptional longevity of MAIG is driven by its unique molecular architecture. The bulky ionone ring provides steric hindrance, drastically reducing the evaporation rate compared to standard alpha-ionones (5)[5]. Furthermore, the glycidate (epoxide) moiety acts as a highly polar anchor. When applied topically, this moiety facilitates hydrogen bonding and dipole-dipole interactions with the ceramide-rich matrix of the stratum corneum.

In fine fragrance formulation, MAIG acts synergistically with other heavy molecules. For instance, combining MAIG with dihydro-alpha-ionone, dihydroambrinol, and georgywood creates a deep, velvety violet-amber accord (1)[1]. The causality here is vapor pressure equalization: MAIG suppresses the premature volatilization of the lighter ionones, creating a linear, sustained olfactory release.

Workflow Visualization

To maximize the substantivity of MAIG in dermatological and functional fragrance applications, encapsulation in Solid Lipid Nanoparticles (SLNs) is highly effective. The following diagram illustrates the formulation workflow and subsequent skin-binding mechanism.

Fig 1. Mechanistic workflow of MAIG encapsulation and slow-release olfactory signaling.

Experimental Protocols

Protocol A: Compounding a High-Substantivity "Soft Violet-Amber" Accord

Objective: To create a highly substantive base accord utilizing MAIG's fixative properties.

-

Preparation: In a sanitized, amber glass compounding vessel, add 15.0 g of Dihydro-alpha-ionone and 10.0 g of Georgywood.

-

MAIG Integration: Slowly titrate 5.0 g of MAIG into the mixture under continuous magnetic stirring at 200 RPM. Causality: MAIG is highly viscous; slow titration prevents localized supersaturation and ensures uniform dispersion.

-

Synergistic Blending: Add 2.0 g of Dihydroambrinol and 3.0 g of Woolfwood to bridge the floral and amber notes.

-

Homogenization: Seal the vessel and stir at 35°C for 45 minutes to ensure complete solubilization.

-

Maceration: Transfer the concentrate to a temperature-controlled dark room (15°C) and allow it to macerate for 14 days. Causality: This resting period allows for the complete formation of stable hemiacetals between aldehydes/ketones and alcohols in the mixture, ensuring the olfactory profile equilibrates and prevents 'sharp' top notes upon application.

-

Olfactory Validation (Self-Validating Step): Evaluate the accord on a standard smelling strip at 1h, 24h, and 336h. Validation: The distinct presence of the velvet-amber core at the 336-hour mark confirms the successful fixative integration of MAIG.

Table 2. Soft Violet-Amber Accord Quantitative Formula

| Ingredient | Mass (g) | Mass Fraction (%) | Olfactory Function |

| Dihydro-alpha-ionone | 15.0 | 42.8 | Core floral/violet |

| Georgywood | 10.0 | 28.6 | Woody modifier |

| Methyl alpha-ionone glycidate | 5.0 | 14.3 | Velvet/amber fixative |

| Woolfwood | 3.0 | 8.6 | Long-lasting woody bridge |

| Dihydroambrinol | 2.0 | 5.7 | Animalic amber warmth |

| Total | 35.0 | 100.0 |

Protocol B: Solid Lipid Nanoparticle (SLN) Encapsulation for Dermatological Delivery

Objective: To encapsulate MAIG for controlled release in advanced topical formulations.

-

Lipid Phase Preparation: Melt 10.0 g of Cetyl Palmitate (solid lipid) at 65°C. Once fully melted, dissolve 2.0 g of MAIG into the lipid phase.

-

Aqueous Phase Preparation: In a separate beaker, dissolve 2.5 g of Poloxamer 188 (surfactant) in 85.5 mL of ultra-pure water and heat to 65°C.

-

Pre-Emulsion: Slowly inject the lipid phase into the aqueous phase while processing with a rotor-stator homogenizer at 8,000 RPM for 5 minutes.

-

High-Pressure Homogenization: Transfer the hot pre-emulsion to a high-pressure homogenizer. Process for 3 cycles at 500 bar, maintaining the temperature at 65°C. Causality: High pressure forces the droplets through a narrow gap, utilizing cavitation and shear forces to reduce the droplet size to the nanometer scale.

-

Nanoparticle Formation: Rapidly cool the resulting nanoemulsion in an ice bath (2°C). Causality: Rapid thermal quenching solidifies the lipid droplets instantly, preventing the expulsion of the lipophilic MAIG from the lipid matrix and ensuring high encapsulation efficiency.

-

Characterization (Self-Validating Step): Verify particle size via Dynamic Light Scattering (DLS). Validation: A target Z-average of <150 nm and a Polydispersity Index (PDI) < 0.2 confirms uniform nanoparticle formation, which is mandatory for optimal stratum corneum penetration and consistent MAIG release.

References

-

[1] Perfumery: Techniques In Evolution. Part V - Perfumer & Flavorist. Available at:[Link]

-

[2] prune glycidate, 67905-40-2 - The Good Scents Company. Available at: [Link]

Sources

Application Notes & Protocols for Utilizing Ionone Derivatives in the Creation of Raspberry Accords in Perfumery

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and product development professionals on the use of methyl α-ionone and related compounds to create sophisticated raspberry notes in fragrance compositions. While the specific chemical "methyl alpha ionone glycidate" is not a standard material recognized in the fragrance industry, this guide addresses the core scientific objective by exploring the synergistic use of methyl α-ionone, which possesses inherent berry-like facets, and the functional class of glycidic esters, known for their potent fruity characteristics. We will delve into the olfactory nuances of methyl α-ionone, provide detailed protocols for its evaluation and application, and present a systematic approach to building a realistic raspberry accord.

Scientific Background: Deconstructing the Raspberry Aroma

The characteristic aroma of a ripe raspberry is a complex mosaic of hundreds of volatile organic compounds (VOCs). While no single molecule smells exactly like the fruit, key character-impact compounds have been identified. The most famous is 4-(p-hydroxyphenyl)-2-butanone, commonly known as Raspberry Ketone.[1][2] However, C13-norisoprenoids, particularly the ionones, are also crucial contributors to the natural scent profile, lending floral and fruity nuances.[3]

-

α-Ionone and β-Ionone: These compounds are natural degradation products of carotenoids and are found in raspberry fruit.[3][4] α-Ionone, in particular, is noted for its warm, floral-fruity aroma with distinct violet and raspberry characteristics.[5][6][7]

-

Methyl Ionones: These are synthetic derivatives of ionones and are cornerstones of modern perfumery.[8] They offer a more complex and substantive profile, often described as woody, orris-like, and floral, with powdery and fruity undertones.[9][10] The "alpha" isomers are generally considered to have a more pronounced floral-violet character, which is essential for a natural-smelling berry accord.[11]

This guide will focus on leveraging the inherent raspberry facet of Methyl α-Ionone as the foundation for a perfumery accord.

Core Fragrance Materials

Primary Material: Methyl α-Ionone

Methyl α-ionone is a mixture of isomers, with the alpha-iso form being particularly prized for its elegant and gentle fragrance.[9][12] Its olfactory profile is multifaceted, providing not just a fruity note but also depth, diffusion, and a powdery warmth that rounds out a composition.[8][9]

Synergistic Modifiers: The Glycidic Ester Family

The user's query included the term "glycidate." Glycidic esters are a class of aroma chemicals known for their powerful and diffusive fruity notes. A classic example is Ethyl Methyl Phenyl Glycidate, often referred to as "Aldehyde C-16" or "Strawberry Glycidate," which provides an intense sweet, fruity, strawberry-like aroma.[13] While a glycidate of methyl ionone is not a commercial product, the concept of using a glycidic ester as a modifier in an ionone-based raspberry accord is a sound perfumistic strategy. It can be used to amplify the fruity character and introduce a jam-like, cooked-fruit dimension.

Physicochemical Properties & Data

The following table summarizes key data for a typical commercial-grade Methyl α-Ionone, which is essential for formulation, safety assessment, and manufacturing.

| Property | Value | Source(s) |

| Chemical Name | 1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | [9] |

| CAS Number | 127-42-4 (for the α-isomer dominant mixture) | [11] |

| Molecular Formula | C₁₄H₂₂O | [10] |

| Molecular Weight | 206.33 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Odor Profile | Floral (violet, orris), woody, powdery, with fruity (berry) nuances | [9][10] |

| Boiling Point | ~232 °C @ 760 mmHg | [10] |

| Flash Point | >100 °C (>212 °F) | [11][13] |

| Solubility | Soluble in ethanol; insoluble in water | [10] |

| Substantivity | >124 hours on smelling strip | [10] |

Experimental Protocols

Protocol: Olfactory Evaluation of Methyl α-Ionone

Causality: A systematic evaluation over time is critical to understanding the full character of a fragrance material. The volatility of its components means the scent evolves from the initial "top notes" to the persistent "base notes." This protocol ensures a comprehensive assessment.

Methodology:

-

Preparation: Prepare a 10% dilution of Methyl α-Ionone in a neutral solvent like dipropylene glycol (DPG) or ethanol. Label two perfumer's smelling strips (mouillettes): one for the 10% dilution and one for the neat (100%) material.

-

Initial Dip: Dip approximately 1 cm of each strip into the corresponding liquid. Allow the solvent to evaporate from the 10% strip for ~15-20 seconds.

-

Top Note Evaluation (0-15 minutes):

-

Smell both strips in short, gentle sniffs.

-

Record initial impressions. Note the intensity of the violet, woody, and fruity facets. Is the raspberry note immediately apparent?

-

-

Heart Note Evaluation (15 minutes - 2 hours):

-

Re-evaluate the strips every 30 minutes.

-

Document the evolution of the scent. Often, the powdery and orris characteristics become more prominent as the initial top notes fade. The core character of the material is revealed in this phase.

-

-

Base Note/Dry-Down Evaluation (2+ hours):

-

Evaluate the strips after 2, 4, and 24 hours.

-

Assess the substantivity and the final character. The dry-down is often woody and musky, and understanding this is key to its role in a fragrance's foundation.

-

Self-Validation: The detailed, time-stamped notes form a self-validating record of the material's performance and character, which can be compared against supplier specifications and future batches for quality control.

Caption: Workflow for the systematic olfactory evaluation of a fragrance raw material.

Protocol: Development of a Foundational Raspberry Accord

Causality: This protocol builds a simple yet effective raspberry accord by layering materials with distinct functions. Each component is chosen to contribute a specific facet of the target raspberry profile, creating a synergistic blend that is more realistic than any single ingredient.

Materials:

-

Methyl α-Ionone (Foundation & Floral-Fruity Body)

-

Raspberry Ketone (Sweet, Jammy Core)

-

Ethyl Methyl Phenyl Glycidate (or similar fruity glycidate) (Fruity Lift & "Cooked" Nuance)

-

Hedione (Diffusivity & Floral Freshness)

-

Citronellol (Rosy, Waxy Freshness)

-

Galaxolide (or other white musk) (Clean Foundation & Substantivity)

-

Ethanol (Solvent)

Methodology:

-

Prepare Stock Solutions: Create 10% dilutions of all solid materials (e.g., Raspberry Ketone) and viscous liquids in ethanol to ensure accurate blending.

-

Establish the Core (Trial 1):

-

In a small glass vial, combine Methyl α-Ionone and Raspberry Ketone in a 2:1 ratio by weight.

-

Rationale: This establishes the primary violet-fruit and jammy characteristics of the raspberry.

-

Evaluate on a smelling strip against the individual raw materials.

-

-

Introduce Fruity Lift (Trial 2):

-

To the core blend, add a small amount of the fruity glycidate, starting at ~1-2% of the total blend weight.

-

Rationale: The glycidate provides a "top note" lift and a synthetic brightness that mimics fresh fruit skin.[14] Be cautious, as these materials are powerful.

-

Evaluate. Does it enhance the fruitiness without becoming overly artificial?

-

-

Add Floralcy and Diffusion (Trial 3):

-

Introduce Hedione (~10-15%) and Citronellol (~3-5%) to the blend.

-

Rationale: Hedione provides bloom and pushes the accord out, while Citronellol adds a rosy, natural freshness inherent in many berries.

-

Evaluate. Note the change in volume and realism.

-

-

Set the Foundation (Final Accord):

-

Add the white musk (~10-20%) to the blend.

-

Rationale: Musk provides a clean, soft background and significantly improves the longevity of the more volatile fruity and floral notes.

-

Allow the final accord to macerate for at least 48 hours before final evaluation. This allows the components to synergize.

-

Caption: A systematic workflow for the development of a raspberry fragrance accord.

Protocol: Incorporation into a Product Base (Eau de Toilette)

Causality: Testing the accord in a finished product base is the ultimate validation of its performance, stability, and character. The high ethanol content of an Eau de Toilette (EDT) can alter the perception of the fragrance compared to smelling the neat oil.

Methodology:

-

Dosage Selection: Based on the intensity of the accord, determine a trial dosage. For a typical EDT, this might range from 8% to 15%.

-

Blending: Prepare a 100g batch of EDT.

-

Weigh 12g of the raspberry accord into a glass beaker.

-

Add 88g of perfumer's alcohol (e.g., SDA 40-B) to the beaker.

-

Stir gently until the accord is fully dissolved.

-

-

Maceration & Chilling/Filtration:

-

Transfer the solution to a sealed glass bottle and allow it to macerate in a cool, dark place for 1-2 weeks. This aging period is crucial for the fragrance to mature and stabilize.

-

After maceration, chill the solution to ~4°C for 24 hours to precipitate any insoluble waxes or impurities.

-

Filter the cold solution through a laboratory-grade paper filter to ensure clarity.

-

-

Performance Testing:

-

On Skin: Apply the finished EDT to skin and evaluate the scent profile at intervals (initial spray, 15 min, 1 hr, 4 hr). Note the longevity and how the raspberry note projects.

-

Stability: Store a sample in a clear glass bottle under controlled light and temperature conditions to observe any potential color changes or sedimentation over a 4-week period.

-

Safety & Regulatory Considerations

Trustworthiness: Adherence to safety and regulatory standards is non-negotiable in product development. This section outlines the critical checks required.

-

IFRA Standards: The International Fragrance Association (IFRA) sets safe usage limits for many fragrance materials to prevent adverse skin reactions.[15] Methyl α-ionone is a known skin sensitizer in a small fraction of people and its use is restricted by an IFRA Standard.[9]

-

Supplier Documentation: Always obtain and review the Safety Data Sheet (SDS) and the IFRA Certificate from your raw material supplier.[17][18] The SDS provides critical information on handling, storage, and potential hazards.[19][20][21][22]

-

Patch Testing: For any new formulation intended for skin contact, a human repeat insult patch test (HRIPT) conducted by a qualified laboratory is the industry standard for assessing skin irritation and sensitization potential.[16]

Conclusion

While the specific molecule "methyl alpha ionone glycidate" is not a conventional perfumery raw material, the underlying chemical principles of the query point toward a sophisticated and effective strategy for creating raspberry notes. By skillfully blending the foundational woody-berry character of methyl α-ionone with the bright, jammy impact of raspberry ketone and the diffusive lift of fruity modifiers like glycidic esters, the fragrance chemist can construct a nuanced and realistic raspberry accord. The protocols outlined in this guide provide a systematic, self-validating framework for the evaluation, development, and application of these materials, grounded in established principles of perfumery and governed by stringent safety standards.

References

-

High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. (n.d.). PMC. [Link]

-

One pot synthesis of Raspberry ketone over Pd loaded Zn-La bifunctional catalyst. (n.d.). ResearchGate. [Link]

-

Reaction mechanism of one-pot synthesis of raspberry ketone over 2% Ni-Zn3:La1 catalyst. (2022). Wiley Online Library. [Link]

-

Raspberry Ketone: Uses, Synthesis, Supplements and Benefits, Side Effects. (2024). Stanford Chemicals. [Link]

-

Raspberry Ketone Synthesis Proposal. (n.d.). Scribd. [Link]

-

Authenticity of raspberry flavor in food products using SPME-chiral-GC-MS. (2016). PMC. [Link]

-

Aroma Profiling and Sensory Association of Six Raspberry Cultivars Using HS-SPME/GC-MS and OPLS-HDA. (2023). MDPI. [Link]

-

Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS. (2017). Journal of Food Research. [Link]

-

Aroma Extract Dilution Analysis of cv. Meeker (Rubus idaeus L.) Red Raspberries from Oregon and Washington. (n.d.). USDA ARS. [Link]

-

Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques. (2023). Fondazione Edmund Mach. [Link]

-

How to Use Fragrance Oils Safely in Manufacturing | IFRA Guidelines & Best Practices. (2025). Makesy. [Link]

-

Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. (2025). Drop of Odor. [Link]

-

Fragrance Ingredients: A Guide to Incorporating Aromas into Your Daily Routine. (2023). aseschem. [Link]

-

Perfume Making Safety & Regulations: Protecting Your Business and Customers. (2025). Africa Imports. [Link]

-

Alpha Ionone (127-41-3) - Premium Violet Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. [Link]

-

alpha-methyl ionone, 7779-30-8. (n.d.). The Good Scents Company. [Link]

-

Methyl Ionone Alpha | Chemtex USA. (n.d.). Chemtex USA. [Link]

-

METHYL-alpha-IONONE CAS# 127-42-4: Odor profile, Molecular properties, Regulation. (n.d.). Leffingwell & Associates. [Link]

-

The Requirements for Fragrances Used in Cosmetics in America. (2023). CIRS Group. [Link]

-

Code of Practice for the Fragrance Industry. (n.d.). Regulations.gov. [Link]

-

The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. (2024). Scent Journer. [Link]

-

methyl ionone (70% min.). (n.d.). Fragrance University. [Link]

-

tropical ionone allyl-alpha-ionone. (n.d.). The Good Scents Company. [Link]

-

alpha-ionone, 127-41-3. (n.d.). The Good Scents Company. [Link]

-

Methyl-α-ionone. (n.d.). The Fragrance Conservatory. [Link]

-

Methyl Ionone alpha. (n.d.). Takasago International Corporation. [Link]

-

Ionone Is More than a Violet's Fragrance: A Review. (2020). PMC - NIH. [Link]

-

Violet, Ionones : Sweet and Powdery Fragrance Notes. (2005). Bois de Jasmin. [Link]

-